6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a piperazine ring substituted with a 5-chloro-2-methylphenyl group, and a carbonyl group attached to the chromen-2-one core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the brominated chromen-2-one with 1-(5-chloro-2-methylphenyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for bromination and piperazine substitution steps, as well as the development of more efficient catalysts and reaction conditions for the carbonylation step.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of chromen-2-one derivatives and their interactions with biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for the production of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors, including G-protein coupled receptors (GPCRs) and ion channels, modulating their activity.
Inhibit Enzymes: The compound may inhibit the activity of certain enzymes involved in key metabolic pathways, leading to altered cellular functions.
Modulate Signaling Pathways: It can influence signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can be compared with other similar compounds, such as:
6-chloro-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
6-bromo-3-[4-(4-methylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one: Lacks the chlorine atom on the phenyl ring, which may affect its binding affinity and selectivity for biological targets.
6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2H-quinolin-2-one: Contains a quinolin-2-one core instead of chromen-2-one, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-3-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3/c1-13-2-4-16(23)12-18(13)24-6-8-25(9-7-24)20(26)17-11-14-10-15(22)3-5-19(14)28-21(17)27/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONVBBQJLVTYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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